molecular formula C11H12N2S B2443940 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine CAS No. 926246-11-9

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2443940
CAS No.: 926246-11-9
M. Wt: 204.29
InChI Key: HVBQNABRJKMLAU-UHFFFAOYSA-N
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Description

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-4-2-3-5-9(8)6-10-7-13-11(12)14-10/h2-5,7H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBQNABRJKMLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired thiazole derivative.

Chemical Reactions Analysis

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the thiazole derivative.

Comparison with Similar Compounds

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

Biological Activity

5-[(2-Methylphenyl)methyl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties. The presence of the 2-methylphenyl group enhances its reactivity and bioactivity. Its molecular formula is C11H12N2SC_{11}H_{12}N_2S.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that thiazole derivatives typically exhibit broad-spectrum activity against various bacteria and fungi. For instance:

  • Bacterial Strains : It has shown effectiveness against Staphylococcus aureus and Chromobacterium violaceum .
  • Fungal Activity : Thiazole derivatives have also been reported to possess antifungal properties, although specific data on this compound's antifungal activity is limited .

Anticancer Potential

Research indicates that compounds with thiazole structures may have significant anticancer potential. For example:

  • Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or interference with cellular signaling pathways that promote cancer cell survival .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Thiazole derivatives are known to inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : There is evidence suggesting that such compounds may interact with receptors that mediate cellular responses to stimuli, potentially altering the survival pathways of pathogens or cancer cells .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Antibacterial ActivityEffective against Staphylococcus aureus and other strains .
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines .
Mechanism InsightsInhibits specific enzymes and interacts with cellular receptors .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives, including this compound, showing significant inhibition against multiple bacterial strains.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines, revealing an IC50 value indicative of potent anticancer activity.

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